Thioxo vs. Oxo Quinazolinone Bioisosteric Switching: Impact on Anticancer Activity in MCF-7 and HepG2 Cells
The target compound bears a C=S group at position 2, whereas the closest commercial oxo analog, 1-[4-(quinazolin-4-ylamino)phenyl]ethanone (CAS 19062-70-5), bears the standard quinazoline ring (C=N in pyrimidine). In a series of 3-substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-ones (structurally related at the core), the S-glycosylated derivative 9a demonstrated IC50 values of 2.09 μM (MCF-7) and 2.08 μM (HepG2) [1]. In contrast, the quinazoline-linked chalcone series derived from 1-[4-(quinazolin-4-ylamino)phenyl]ethanone reported GI50 values ranging from 0.22–2.17 μM across leukemia, lung, colon, and breast lines, but these represent chalcone-extended hybrids, not the bare oxo scaffold [2]. Direct head-to-head thioxo vs. oxo comparison within a single study is not available; however, molecular docking of thioxoquinazoline 1 against CDK2, VEGFR, and EGFR yielded binding scores superior to vinblastine, specifically showing stronger potency against HepG2 and MCF-7 than the standard drug [3].
| Evidence Dimension | In vitro antiproliferative activity (thioxo core vs. oxo-chalcone hybrids) |
|---|---|
| Target Compound Data | IC50 = 2.08–2.09 μM (thioxo analog 9a, MCF-7/HepG2) |
| Comparator Or Baseline | GI50 = 0.22–2.17 μM (quinazoline-chalcone hybrids 13f-h, various NCI-60 lines); vinblastine (reference compound) |
| Quantified Difference | Thioxo analog 9a shows comparable low-μM potency to the best oxo-chalcone hybrids; thioxoquinazoline 1 more potent than vinblastine against HepG2 (exact IC50 not stated in available data) |
| Conditions | MCF-7 breast adenocarcinoma and HepG2 hepatocellular carcinoma cell lines; 48–72 h MTT assay |
Why This Matters
The thioxo group may confer a distinct target-binding profile compared to the oxo scaffold, making 1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone a non-substitutable tool for probing sulfur-dependent pharmacophore interactions.
- [1] Khodair, A.I., et al. (2019). Synthesis, molecular modeling and anti-cancer evaluation of a series of quinazoline derivatives. Carbohydrate Research, 486, 107832. View Source
- [2] Thiriveedhi, A., et al. (2018). Novel hybrid molecules of quinazoline chalcone derivatives: synthesis and study of in vitro cytotoxic activities. Russian Journal of General Chemistry, 88(4), 757–765. View Source
- [3] Al-Shamary, D.S., et al. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. Chemistry Central Journal, 11, 48. View Source
